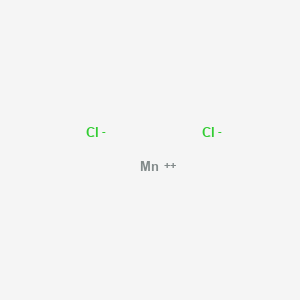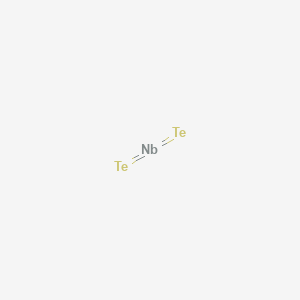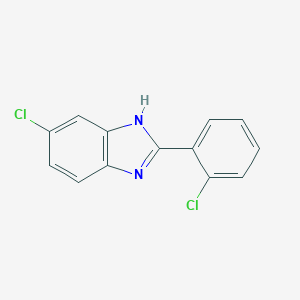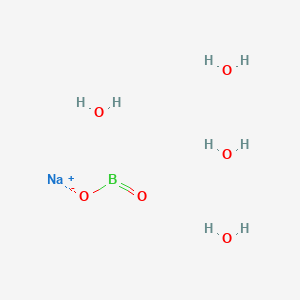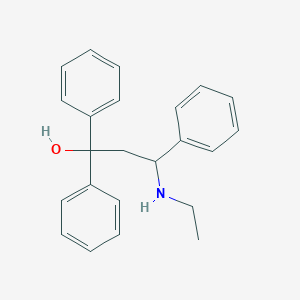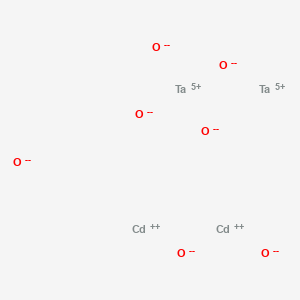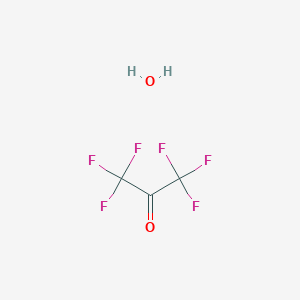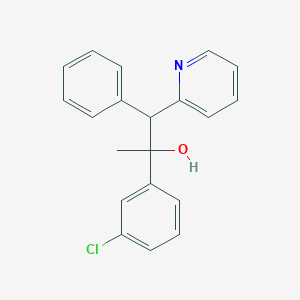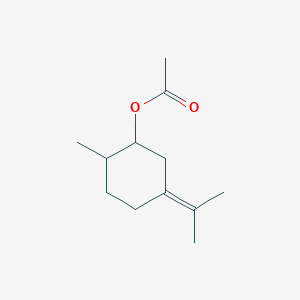
2-Methyl-5-(1-methylethylidene)cyclohexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(1-methylethylidene)cyclohexyl acetate, also known as Methyl dihydrojasmonate (MDJ), is a synthetic fragrance compound widely used in the perfume industry. It is a colorless liquid with a floral scent that resembles jasmine. MDJ has also been found to have various biological activities, making it a topic of interest in scientific research.
Mechanism Of Action
The mechanism of action of MDJ is not fully understood, but it is believed to act through the modulation of various signaling pathways. MDJ has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. MDJ has also been shown to modulate the levels of various neurotransmitters, including serotonin and dopamine, which may contribute to its anxiolytic and sedative effects.
Biochemical And Physiological Effects
MDJ has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. MDJ has also been shown to reduce oxidative stress and increase the levels of various antioxidant enzymes. In addition, MDJ has been shown to reduce anxiety and improve sleep quality in animal models.
Advantages And Limitations For Lab Experiments
MDJ has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a well-defined structure, which makes it a useful tool for the study of various biological processes. However, there are also limitations to the use of MDJ in lab experiments. Its effects may vary depending on the dose and the route of administration. In addition, its effects may differ between animal models and humans.
Future Directions
For the study of MDJ include the development of new drugs, the study of its effects in humans, and the elucidation of its mechanism of action.
Synthesis Methods
MDJ can be synthesized by the reaction of 2-methyl-5-cyclohexyl-1,3-dioxane with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields MDJ as the major product with a yield of around 70%.
Scientific Research Applications
MDJ has been found to have various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have anxiolytic and sedative effects in animal models. MDJ has been used in the development of new drugs and as a research tool in the study of various biological processes.
properties
CAS RN |
13461-20-6 |
|---|---|
Product Name |
2-Methyl-5-(1-methylethylidene)cyclohexyl acetate |
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(2-methyl-5-propan-2-ylidenecyclohexyl) acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,12H,5-7H2,1-4H3 |
InChI Key |
FWULGWOARCUKCG-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C(C)C)CC1OC(=O)C |
Canonical SMILES |
CC1CCC(=C(C)C)CC1OC(=O)C |
Other CAS RN |
13461-20-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




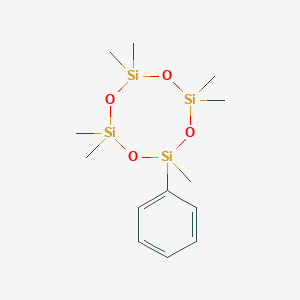
![Odoratin[Cedrela]](/img/structure/B76305.png)
